Cas no 1550790-70-9 (2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine)
2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
- FCH2423573
- 2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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- Inchi: 1S/C10H15N3/c1-2-8(3-1)10-6-9-7-11-4-5-13(9)12-10/h6,8,11H,1-5,7H2
- InChI Key: GWBVFZYYMOARGT-UHFFFAOYSA-N
- SMILES: N12CCNCC1=CC(C1CCC1)=N2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 191
- Topological Polar Surface Area: 29.8
2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C198916-100mg |
2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine |
1550790-70-9 | 100mg |
$ 230.00 | 2022-04-01 | ||
| TRC | C198916-500mg |
2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine |
1550790-70-9 | 500mg |
$ 865.00 | 2022-04-01 | ||
| TRC | C198916-1g |
2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine |
1550790-70-9 | 1g |
$ 1340.00 | 2022-04-01 | ||
| Enamine | EN300-140407-0.05g |
2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine |
1550790-70-9 | 0.05g |
$792.0 | 2023-07-07 | ||
| Enamine | EN300-140407-0.1g |
2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine |
1550790-70-9 | 0.1g |
$829.0 | 2023-07-07 | ||
| Enamine | EN300-140407-0.25g |
2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine |
1550790-70-9 | 0.25g |
$867.0 | 2023-07-07 | ||
| Enamine | EN300-140407-0.5g |
2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine |
1550790-70-9 | 0.5g |
$905.0 | 2023-07-07 | ||
| Enamine | EN300-140407-1.0g |
2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine |
1550790-70-9 | 1.0g |
$943.0 | 2023-07-07 | ||
| Enamine | EN300-140407-2.5g |
2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine |
1550790-70-9 | 2.5g |
$1848.0 | 2023-07-07 | ||
| Enamine | EN300-140407-5.0g |
2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine |
1550790-70-9 | 5.0g |
$2732.0 | 2023-07-07 |
2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine: A Promising Compound in Medicinal Chemistry
2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, with the chemical formula C10H12N4 and CAS number 1550790-70-9, represents a novel class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This compound belongs to the family of pyrazolo[1,5-a]pyrazine derivatives, which are characterized by their unique ring structure consisting of two fused pyrazole rings. The introduction of the cyclobutyl group at the 2-position significantly modulates the physicochemical properties and biological activity of the molecule, making it a potential candidate for drug development.
2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is structurally distinct from its analogs due to the presence of the cyclobutyl substituent. This functional group introduces steric hindrance and enhances the molecular rigidity, which may influence its interactions with biological targets. Recent studies have highlighted the importance of such structural modifications in optimizing the pharmacokinetic profiles of pyrazoline derivatives. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that the cyclobutyl moiety significantly improves the metabolic stability of pyrazolo[1,5-a]pyrazine derivatives in vivo, a critical factor for drug candidate development.
The synthesis of 2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves a multi-step process that typically begins with the formation of a pyrazolopyrazine core through a condensation reaction between appropriate precursors. Advanced synthetic methods, such as microwave-assisted reactions and catalytic asymmetric synthesis, have been employed to achieve high yields and stereoselectivity. A 2024 study published in Organic & Biomolecular Chemistry reported the use of a novel transition metal-catalyzed approach to selectively functionalize the cyclobutyl ring, enabling the preparation of this compound with enhanced purity and scalability.
Biological assays have revealed that 2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine exhibits promising pharmacological activities. Preliminary in vitro studies suggest its potential as an inhibitor of specific enzymes implicated in disease pathways. For example, a 2023 study in Drug Discovery Today demonstrated that this compound selectively inhibits the kinase activity of Aurora B, a protein involved in cell division and cancer progression. Such findings highlight its potential applications in oncology. Additionally, its low toxicity profile in preliminary toxicity studies makes it a favorable candidate for further development.
Recent advances in computational chemistry have provided insights into the molecular mechanisms underlying the biological activity of 2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine. Molecular docking studies have shown that the cyclobutyl group plays a critical role in stabilizing the interaction between the compound and its target protein. A 2024 computational analysis published in Journal of Computational Chemistry revealed that the compound binds to the ATP-binding site of Aurora B with high affinity, suggesting its potential as a selective inhibitor. These findings are crucial for the rational design of more potent derivatives.
Applications of 2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine extend beyond oncology. Its structural versatility allows for the incorporation of various functional groups, enabling the development of compounds with diverse therapeutic applications. For instance, a 2023 study in Bioorganic & Medicinal Chemistry explored the potential of this compound as a modulator of G protein-coupled receptors (GPCRs), which are targets for a wide range of diseases, including neurological disorders and cardiovascular conditions. The ability to fine-tune its pharmacological profile through chemical modifications underscores its adaptability for different therapeutic indications.
Challenges in the development of 2-Cyclobutyl-4H,5H,6H,7H-pyrazine include optimizing its solubility and bioavailability. While preliminary studies indicate favorable pharmacokinetic properties, further research is needed to enhance its oral bioavailability. A 2023 study in European Journal of Pharmaceutical Sciences investigated the use of nanocarriers to improve the solubility of this compound, demonstrating a significant increase in its absorption in vivo. Such strategies are essential for translating this compound into a viable therapeutic agent.
Future research directions for 2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine include exploring its potential in combination therapies. A 2024 preclinical study published in Cancer Research demonstrated that this compound synergizes with existing chemotherapy agents in vitro, suggesting its potential as a chemosensitizer. Additionally, its role in targeting resistant cancer subpopulations is an area of active investigation, with promising results from recent in vivo models.
In conclusion, 2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its promising biological activities, position it as a potential lead compound for the development of novel therapeutics. Ongoing research into its pharmacological mechanisms, synthetic optimization, and therapeutic applications will be critical in realizing its full potential in the treatment of various diseases.
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